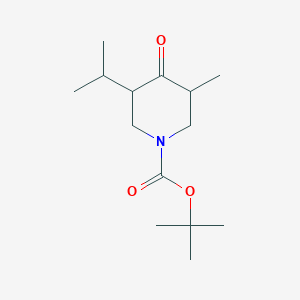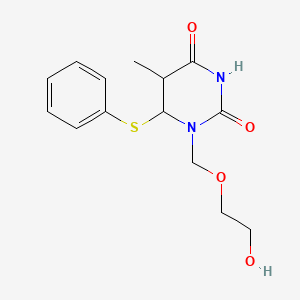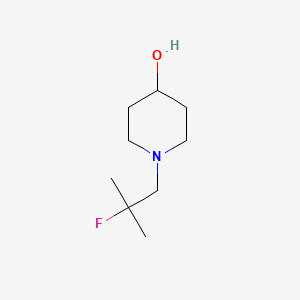![molecular formula C16H17NO4 B14784168 [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate](/img/structure/B14784168.png)
[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate: is a versatile chemical compound known for its unique structural properties. It features a cyclohexyl ring bonded to an isoindoline-1,3-dione moiety, with an acetate group attached. This compound is utilized in various scientific research fields, including pharmaceuticals, polymer synthesis, and organic chemistry studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under mild conditions, utilizing solvents such as ethanol or methanol, and may require catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions:
Oxidation: [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine derivatives.
科学研究应用
Chemistry: In organic chemistry, [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology and Medicine: The compound has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its derivatives have been studied for their biological activities, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core and exhibit similar reactivity and applications.
Imidazole derivatives: These heterocycles are also used in pharmaceuticals and organic synthesis, but they differ in their structural features and specific applications.
Uniqueness: [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate stands out due to its combination of the cyclohexyl ring and the isoindoline-1,3-dione moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
属性
分子式 |
C16H17NO4 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC 名称 |
[3-(1,3-dioxoisoindol-2-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C16H17NO4/c1-10(18)21-12-6-4-5-11(9-12)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-3,7-8,11-12H,4-6,9H2,1H3 |
InChI 键 |
ZDNOUOSAVXNPDI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CCCC(C1)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylic acid](/img/structure/B14784100.png)
![[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14784107.png)
![tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate](/img/structure/B14784113.png)
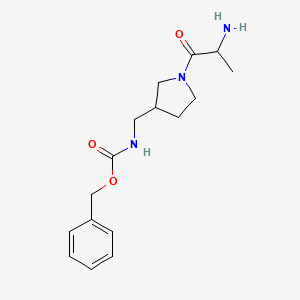
![4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14784131.png)
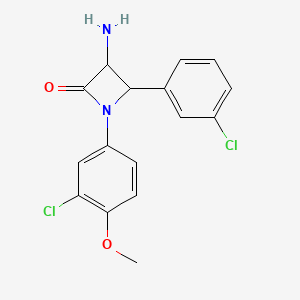
![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14784142.png)
![(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B14784145.png)
![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14784154.png)
![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784157.png)
